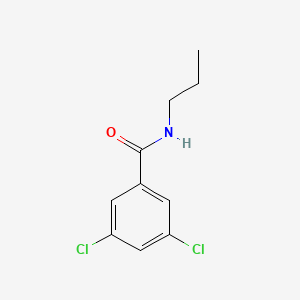

3,5-dichloro-N-propylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-dichloro-N-propylbenzamide is a chemical compound with the linear formula C10H11Cl2NO . It has a molecular weight of 232.111 .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 232.111 . Other physical and chemical properties are not detailed in the retrieved documents.Applications De Recherche Scientifique

Polymerization and Structural Insights

3,5-dichloro-N-propylbenzamide has been studied in the context of solid-state polymerization. Sandor and Foxman (2000) examined the heating of 3,5-dihalo-4-aminobenzoylchlorides, including this compound, which resulted in the formation of solid polybenzamides. Their study provided new structural perspectives on these compounds, revealing specific hydrogen-bonded chains in their structure (Sandor & Foxman, 2000).

Thermal Stability Analysis

The thermal stability of compounds related to this compound has been a subject of research. Cong and Cheng (2021) investigated the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), a compound structurally similar to this compound. They utilized dynamic DSC curves to obtain thermodynamic data for ADMBA, aiding in understanding its thermal decomposition properties (Cong & Cheng, 2021).

Antibacterial Properties

The antibacterial applications of derivatives of this compound have been explored. Cheng et al. (2010) described the synthesis and molecular modeling of peptide and Schiff bases (PSB) small molecules, including derivatives of this compound. These compounds showed potential as inhibitors of Escherichia coli beta-Ketoacyl-acyl carrier protein synthase III, indicating their use as targeted antibiotics (Cheng et al., 2010).

Electrocatalytic Determination

Karimi-Maleh et al. (2014) developed a biosensor based on a modified carbon paste electrode for the electrocatalytic determination of glutathione and piroxicam. This study utilized a nanocomposite modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, demonstrating the electrochemical applications of derivatives of this compound (Karimi-Maleh et al., 2014).

Molecular Modeling and Structural Analysis

The molecular structure and intermolecular interactions of compounds related to this compound have been a focus of research. Karabulut et al. (2014) studied the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, providing insights into the influence of intermolecular interactions on molecular geometry, which is relevant for understanding the structural characteristics of similar compounds (Karabulut et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group . Anilides and their derivatives exhibit wide applications in the fields of medicines, industry, and biology .

Mode of Action

It is synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The interaction of this compound with its targets could potentially lead to changes in cellular processes, but more research is needed to confirm this.

Biochemical Pathways

Some analogous derivatives have shown biological activity, such as antitumoral and anticonvulsive activities . This suggests that 3,5-dichloro-N-propylbenzamide may interact with biochemical pathways related to these activities.

Result of Action

As a derivative of benzamide, it may share some of the biological activities observed in other benzamide derivatives . .

Analyse Biochimique

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is suggested that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is suggested that the compound may interact with various enzymes or cofactors

Transport and Distribution

It is suggested that the compound may interact with various transporters or binding proteins

Subcellular Localization

It is suggested that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Propriétés

IUPAC Name |

3,5-dichloro-N-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPELDPYJXWGKJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Bromophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2852724.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B2852726.png)

![6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate](/img/structure/B2852730.png)

![1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2852732.png)

![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2852734.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2852739.png)

![N-(1,3-BENZOTHIAZOL-2-YL)-3-BUTOXY-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2852741.png)